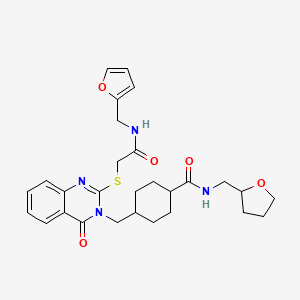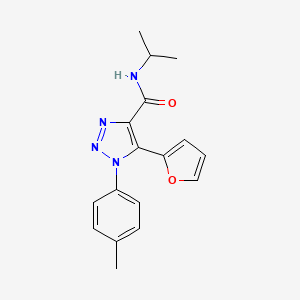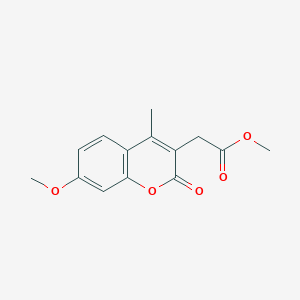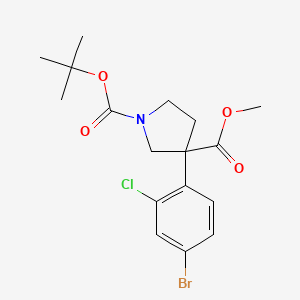![molecular formula C16H19Cl2N3 B2497444 [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride CAS No. 1376388-69-0](/img/structure/B2497444.png)
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzodiazepines and related compounds often involves the condensation of o-phenylenediamine with various electrophilic reagents. A notable method for synthesizing 1,4- and 1,5-benzodiazepines utilizes o-phenylenediamine as a precursor, showcasing a systematic approach over recent years to develop efficient methods for these biologically active moieties (Teli, S., et al., 2023).
Molecular Structure Analysis
The molecular structure of benzodiazepines, including the compound , often features a benzene ring fused to a diazole ring, with various substituents that influence their chemical behavior and biological activity. High-resolution spectroscopic techniques and computational methods are tools commonly used to explore the conformation and electronic structure of these compounds, providing insights into their reactivity and interactions with biological targets.
Chemical Reactions and Properties
Benzodiazepines undergo a variety of chemical reactions, reflecting their versatile chemical properties. The functional groups attached to the benzodiazepine core can participate in nucleophilic and electrophilic reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities. The reactivity of these compounds is influenced by their molecular structure, which can be tuned to achieve desired chemical properties.
Physical Properties Analysis
The physical properties of benzodiazepines, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are determined by the molecular structure and substituents of the benzodiazepine compounds. Studies focusing on the physical characterization of benzodiazepines contribute to the optimization of their pharmacokinetic profiles.
Chemical Properties Analysis
The chemical properties of benzodiazepines, including acidity, basicity, and reactivity towards various reagents, are central to their function as medicinal agents. The electron-donating or withdrawing nature of substituents on the benzodiazepine core can significantly alter these properties, affecting the compound's biological activity and stability.
- (Teli, S., et al., 2023): This review article summarizes the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, highlighting the significance of these compounds in medicinal chemistry.
Applications De Recherche Scientifique
Metabolic Pathways and Drug Metabolism
Compounds similar to "[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride" have been the subject of metabolic studies to understand their breakdown products in the human body. For example, research on chlorphenoxamine metabolites in human urine has identified a range of compounds produced after administration, suggesting potential for studying the metabolism of structurally related compounds (Goenechea et al., 1987).
Neuropharmacology and Imaging
Studies utilizing positron emission tomography (PET) have evaluated novel radioligands for their affinity and selectivity towards neurotransmitter systems. For instance, radiolabeled compounds with high selectivity for the serotonin transporter have been used in initial human studies, offering a model for investigating the neuropharmacological applications of related compounds (Houle et al., 2000).
Psychiatric and Neurological Disorders
Research on 5-HT(1A) receptor occupancy by novel antagonists indicates potential applications in treating anxiety and mood disorders. These studies provide a foundation for exploring the therapeutic potentials of compounds acting on specific neurotransmitter receptors, which could include derivatives or analogues of the compound (Rabiner et al., 2002).
Diagnostic Applications
Compounds with specific receptor affinities have been used as diagnostic tools, such as in the case of nonpeptide arginine vasopressin (AVP) antagonists to address hyponatremia in patients, suggesting possible diagnostic applications for structurally related compounds in clinical settings (Saito et al., 1997).
Environmental and Toxicological Research
Research into the environmental persistence and toxicological impact of polyhalogenated compounds, such as brominated flame retardants, provides a template for studying the environmental fate and biological effects of a wide range of synthetic chemicals, including potentially those related to "this compound" (Takigami et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13;;/h3-8H,9,17H2,1-2H3,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZPOLYWUUBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)




![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)